molecular formula C6H3BrINO2 B037996 4-Bromo-1-iodo-2-nitrobenzene CAS No. 112671-42-8

4-Bromo-1-iodo-2-nitrobenzene

Cat. No.: B037996
CAS No.: 112671-42-8
M. Wt: 327.9 g/mol
InChI Key: XLUAZLDTZYHVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1-iodo-2-nitrobenzene can be synthesized through a multi-step process involving nitration, bromination, and iodination of benzene derivatives. One common method involves the nitration of bromobenzene to form 4-bromo-1-nitrobenzene, followed by iodination to introduce the iodine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reactions are usually conducted in the presence of catalysts and solvents to facilitate the desired transformations .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-1-iodo-2-nitrobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical reactions, making it a versatile building block in organic synthesis. It is particularly valuable in the creation of heterocycles and biaryl compounds through coupling reactions, such as Suzuki coupling with boronic acids .

Electrophilic Aromatic Substitution
The compound can undergo electrophilic aromatic substitution reactions where the nitro group acts as a deactivating agent, directing new substituents to the meta position. This property is exploited in synthesizing various derivatives with desired functional groups .

Biological Applications

Biochemical Research
In biological studies, this compound is utilized to investigate biochemical pathways. Its ability to act as a precursor in synthesizing biologically active compounds makes it significant for drug discovery and development. Researchers have explored its potential in creating pharmaceutical agents targeting specific biological mechanisms .

Proteomics and Molecular Biology
The compound is also employed in proteomics research, where it can be used to modify proteins or study protein interactions. Its reactivity allows for targeted modifications that can elucidate protein function and dynamics .

Medicinal Chemistry

Drug Development
this compound has been investigated for its potential role in drug development. The compound's structure allows for modifications that can enhance biological activity or selectivity towards particular targets. Its utility as an intermediate in synthesizing pharmaceutical compounds is well-documented, making it a candidate for further exploration in medicinal chemistry .

Industrial Applications

Polymer Production
In industrial settings, this compound is employed in producing polymers and other industrial chemicals. Its unique properties facilitate the development of materials with specific characteristics, such as enhanced thermal stability or chemical resistance .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-1-iodo-2-nitrobenzene
  • CAS No.: 112671-42-8
  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Structure : A benzene ring substituted with bromine (position 4), iodine (position 1), and a nitro group (position 2) .

Synthesis: The compound is synthesized via Sandmeyer iodination of 4-bromo-2-nitroaniline (5) using NaNO₂, H₂SO₄, and KI in glacial acetic acid, yielding 64% of the product . The nitro group can be reduced to an amino group (yielding 5-bromo-2-iodoaniline) for further functionalization .

Physical Properties :

  • Density : 2.3 ± 0.1 g/cm³
  • Boiling Point : 320.0 ± 27.0 °C
  • Melting Point: Not explicitly reported, but derivatives (e.g., oxindoles) form solids with high melting points (e.g., 360–362 °C) .
  • Spectroscopic Data : The ¹³C NMR spectrum (CD₂Cl₂, 75 MHz) confirms substituent positions .

Structural and Functional Analogues

4-Bromo-2-iodo-1-nitrobenzene (Positional Isomer)

  • CAS No.: 343864-78-8
  • Molecular Formula: C₆H₃BrINO₂
  • Molecular Weight : 327.90 g/mol
  • Key Differences :
    • Substituent positions: Iodine at position 2, nitro group at position 1.
    • Reactivity : The altered nitro group position may influence electronic effects (e.g., directing electrophilic substitution) and coupling reaction efficiency .
  • Applications : Similar use as a synthetic intermediate, though positional isomerism may affect reaction pathways .

4-Bromo-1-chloro-2-nitrobenzene

  • CAS No.: 16588-24-2
  • Molecular Formula: C₆H₃BrClNO₂
  • Molecular Weight : 236.45 g/mol
  • Key Differences :
    • Chlorine replaces iodine, reducing molecular weight and polarizability.
    • Reactivity : Chlorine’s lower leaving-group ability compared to iodine may limit utility in metal-catalyzed cross-couplings (e.g., Suzuki or Ullmann reactions) .
  • Applications : Primarily used in electrophilic substitution reactions due to chlorine’s moderate activating/deactivating effects.

4-Bromo-2-nitroaniline

  • CAS No.: Not explicitly provided (precursor to this compound).
  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 232.02 g/mol
  • Key Differences: Lacks iodine; contains an amino group instead. Reactivity: The amino group enables diazotization, making it a versatile precursor for halogenation (e.g., Sandmeyer reaction) .

Comparative Analysis Table

Property This compound 4-Bromo-2-iodo-1-nitrobenzene 4-Bromo-1-chloro-2-nitrobenzene
CAS No. 112671-42-8 343864-78-8 16588-24-2
Molecular Weight 327.90 g/mol 327.90 g/mol 236.45 g/mol
Substituents Br (4), I (1), NO₂ (2) Br (4), I (2), NO₂ (1) Br (4), Cl (1), NO₂ (2)
Density 2.3 g/cm³ Not reported Not reported
Key Applications Suzuki coupling, oxindoles Synthetic intermediate Electrophilic substitution
Reactivity High (iodine facilitates coupling) Moderate (positional effects) Low (chlorine less reactive)

Reactivity and Electronic Effects

  • Iodine vs. Chlorine :
    • Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic aromatic substitution and metal-catalyzed reactions .
    • Chlorine’s stronger C-Cl bond reduces its utility in such reactions .
  • Nitro Group Position :
    • In this compound, the nitro group at position 2 deactivates the ring, directing incoming electrophiles to positions 5 and 4. In its positional isomer (nitro at position 1), electronic effects may differ, altering reaction outcomes .

Biological Activity

4-Bromo-1-iodo-2-nitrobenzene, with the chemical formula C₆H₃BrINO₂ and CAS number 112671-42-8, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its nitro group, which significantly influences its reactivity and potential applications in medicinal chemistry.

  • Molecular Weight : 327.9 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 13803666
  • Physical State : Solid at room temperature

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of halogenated aromatic compounds, including this compound. The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Study Findings

A study evaluating the antimicrobial effects of different halogenated compounds reported that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that this compound could serve as a lead structure for further antibiotic development.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A case study focused on the effects of various nitro-substituted aromatic compounds on human cancer cell lines showed that this compound induced apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis rates, indicating a dose-dependent response.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within target cells. This oxidative stress can damage cellular components, ultimately resulting in cell death.

Safety and Toxicity

While the biological activities of this compound are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity assessments indicate potential hazards associated with exposure to this compound, necessitating further investigation into its safety for therapeutic use.

Toxicity Profile Summary

EndpointResult
Acute ToxicityModerate
Chronic ToxicityNot fully evaluated
Environmental ImpactPotentially hazardous

Properties

IUPAC Name

4-bromo-1-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAZLDTZYHVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549964
Record name 4-Bromo-1-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112671-42-8
Record name 4-Bromo-1-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.